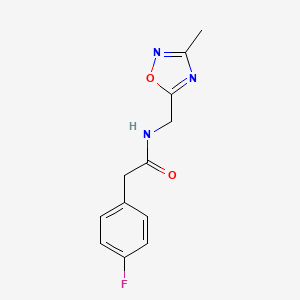

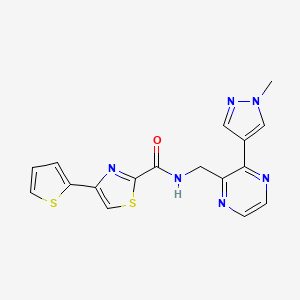

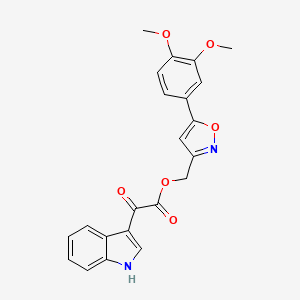

N-(2-methoxypyrimidin-5-yl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methoxypyrimidin-5-yl)cinnamamide, also known as Mocetinostat, is a potent inhibitor of histone deacetylases (HDACs) that has gained significant attention in the field of cancer research. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, thereby promoting chromatin condensation and gene silencing. Mocetinostat has been shown to selectively inhibit class I and IV HDACs, resulting in increased acetylation of histones, transcriptional activation of tumor suppressor genes, and induction of apoptosis in cancer cells.

科学的研究の応用

Pharmacological Characterization

N-(2-methoxypyrimidin-5-yl)cinnamamide derivatives have been explored for their pharmacological properties, including acting as potent selective endothelin ET(A) receptor antagonists. Such compounds demonstrate significant inhibition of endothelin-1 binding and endothelin-1-induced vasoconstriction, showcasing their potential in treating cardiovascular diseases and managing endothelin-related pathologies (Yuyama et al., 2003).

Antiviral and Antiretroviral Activities

Studies on 5-substituted-2,4-diaminopyrimidine derivatives have identified marked inhibition against retrovirus replication in cell culture, indicating a promising avenue for antiviral and particularly antiretroviral therapy. These findings underscore the therapeutic potential of methoxypyrimidin derivatives in combating viral infections, including HIV (Hocková et al., 2003).

Agrochemical Applications

Research into novel strobilurin acaricides has led to the development of compounds with significant acaricidal activity, highlighting the role of methoxypyrimidin derivatives in agricultural pest management. These compounds offer an effective control of arachnid pests, contributing to enhanced crop protection strategies (Chai et al., 2011).

Cardioprotective Effects

Investigations into 2-methoxycinnamaldehyde, a compound closely related to N-(2-methoxypyrimidin-5-yl)cinnamamide, have demonstrated its efficacy in reducing rat myocardial ischemia and reperfusion injury. These effects are attributed to the induction of heme oxygenase (HO)-1, showcasing the compound's antioxidant and anti-inflammatory actions beneficial in treating heart diseases (J. Hwa et al., 2012).

Insulin-Releasing Properties

Cinnamic acid derivatives, including those with methoxypyrimidin moieties, have been evaluated for their ability to stimulate insulin secretion from pancreatic beta-cells. This research points to potential applications in managing diabetes mellitus by regulating blood glucose levels through enhanced insulin release (Adisakwattana et al., 2008).

Anti-Ischemic Activity

Cinnamide derivatives have been synthesized and characterized for their anti-ischemic activity, demonstrating significant protective effects on cerebral infarction. These findings suggest potential therapeutic applications in stroke prevention and treatment, further highlighting the diverse pharmacological benefits of N-(2-methoxypyrimidin-5-yl)cinnamamide and its derivatives (Zhong et al., 2018).

特性

IUPAC Name |

(E)-N-(2-methoxypyrimidin-5-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-19-14-15-9-12(10-16-14)17-13(18)8-7-11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHYPZPWLGVOLC-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=N1)NC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxypyrimidin-5-yl)cinnamamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-ethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2758856.png)

![2-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2758867.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclohexylethanol](/img/structure/B2758868.png)

![N-(3-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2758871.png)

![2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2758877.png)